Vanyldisulfamide
Overview
Description
Vanyldisulfamide is a compound with the molecular formula C20H22N4O6S2 . It has a molecular weight of 478.5 g/mol . The IUPAC name for Vanyldisulfamide is 4-[[4-hydroxy-3-methoxyphenyl)-4-sulfamoylanilino)methyl]amino]benzenesulfonamide .
Synthesis Analysis
While specific synthesis methods for Vanyldisulfamide were not found in the search results, sulfonamides, a group to which Vanyldisulfamide belongs, can be synthesized using organometallic reagents and a novel sulfinylamine reagent .
Molecular Structure Analysis
The InChI string for Vanyldisulfamide is InChI=1S/C20H22N4O6S2/c1-30-19-12-13 (2-11-18 (19)25)20 (23-14-3-7-16 (8-4-14)31 (21,26)27)24-15-5-9-17 (10-6-15)32 (22,28)29/h2-12,20,23-25H,1H3, (H2,21,26,27) (H2,22,28,29) .
Physical And Chemical Properties Analysis
Vanyldisulfamide has a molecular weight of 478.5 g/mol, an XLogP3-AA of 2, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 10, a rotatable bond count of 8, an exact mass of 478.09807678 g/mol, a monoisotopic mass of 478.09807678 g/mol, a topological polar surface area of 191 Ų, and a heavy atom count of 32 .
Scientific Research Applications
Synthesis and Antibacterial Activity : Vanyldisulfamide is one of the active pharmaceutical ingredients synthesized from vanillic acid, a dihydroxybenzoic acid derivative. Novel ester/hybrid derivatives of vanillic acid, including Vanyldisulfamide, have been synthesized and tested for potential antibacterial activity. This research suggests that such compounds could be potent chemotherapeutic agents for new drug development (Satpute, Gangan, & Shastri, 2019).
Potential in Drug Development : The same team of researchers in a related study emphasized the role of vanillic acid derivatives in developing new drug candidates. They reiterated that compounds like Vanyldisulfamide, derived from vanillic acid, hold potential in pharmaceutical applications, particularly due to their antibacterial properties (Satpute, Gangan, & Shastri, 2018).
Methyl Vanillate Ether Derivatives : In another study focused on vanillic acid derivatives, the authors synthesized novel ether derivatives and tested them for antibacterial activity. This again points to the potential use of Vanyldisulfamide and similar compounds in developing new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2019).
Future Directions
While specific future directions for Vanyldisulfamide were not found in the search results, the field of drug delivery is advancing rapidly, with a focus on improving the delivery of drugs like Vanyldisulfamide to specific target sites to maximize therapeutic efficacy and minimize off-target accumulation .
properties
IUPAC Name |
4-[[(4-hydroxy-3-methoxyphenyl)-(4-sulfamoylanilino)methyl]amino]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S2/c1-30-19-12-13(2-11-18(19)25)20(23-14-3-7-16(8-4-14)31(21,26)27)24-15-5-9-17(10-6-15)32(22,28)29/h2-12,20,23-25H,1H3,(H2,21,26,27)(H2,22,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLCDJOGFNNCSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(NC2=CC=C(C=C2)S(=O)(=O)N)NC3=CC=C(C=C3)S(=O)(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152286 | |
Record name | Vanyldisulfamide [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vanyldisulfamide | |
CAS RN |
119-85-7 | |
Record name | Vanyldisulfamide [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vanyldisulfamide [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VANYLDISULFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/541ZDL2E7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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